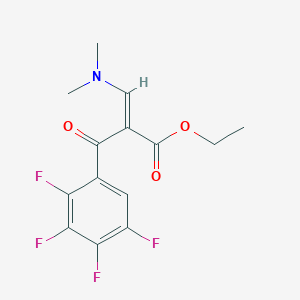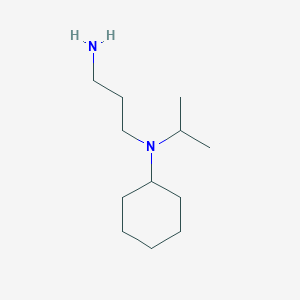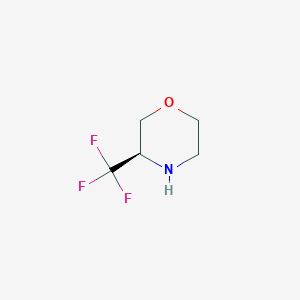
(3R)-3-(Trifluoromethyl)morpholine
Overview
Description
(3R)-3-(Trifluoromethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative with a trifluoromethyl group attached to the third carbon atom. It has shown promising results in scientific research, especially in the field of pharmaceuticals.
Scientific Research Applications
Structure and Reactivity in Synthetic Applications
A study by Follet et al. (2015) explored the reactivity of substituted aryl(indol-3-yl)methylium ions with π-nucleophiles, providing insights into the electrophilicities of these ions and predicting potential nucleophilic reaction partners. This research is significant for understanding the reactivity of complex molecules in synthetic organic chemistry, including those containing morpholine derivatives (Follet, Berionni, Mayer, & Mayr, 2015).
Hydrogen Bonding and Molecular Behavior
Sośnicki, Langaard, and Hansen (2007) investigated the hydrogen bonding in N-substituted 3-(cycloamine)thiopropionamides, including morpholine derivatives. Their research, employing variable-temperature NMR and 2D exchange NMR spectra, shed light on the conformational behavior of these compounds, crucial for understanding molecular interactions in chemical and biological systems (Sośnicki, Langaard, & Hansen, 2007).
Antimicrobial and Anti-inflammatory Properties
Chrysselis, Rekka, and Kourounakis (2000) synthesized and evaluated 2-biphenylyl morpholine derivatives for their antioxidant and hypocholesterolemic activities. This research highlights the potential of morpholine derivatives in developing new therapeutic agents with anti-inflammatory properties (Chrysselis, Rekka, & Kourounakis, 2000).
Light-emitting Diode (LED) Applications
Lee et al. (2013) synthesized iridium(III) complexes with morpholine derivatives for use in organic light-emitting diodes (OLEDs), showcasing the role of morpholine derivatives in enhancing the performance of electronic and photonic devices (Lee et al., 2013).
Biodegradation and Environmental Remediation
Poupin et al. (1998) isolated a Mycobacterium strain capable of utilizing morpholine as a sole carbon source, indicating its potential in bioremediation of environmental contaminants. This work is crucial for understanding the microbial degradation pathways of synthetic compounds, including morpholine derivatives (Poupin, Truffaut, Combourieu, Besse, Sancelme, Veschambre, & Delort, 1998).
Molecular Identification and Characterization
Parlak et al. (2011) used density functional theory (DFT) to identify and characterize 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol, contributing to the field of computational chemistry and molecular spectroscopy (Parlak, Akdoğan, Yıldırım, Karagoz, Budak, & Terzioglu, 2011).
properties
IUPAC Name |
(3R)-3-(trifluoromethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLADYDPROMQLCA-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(Trifluoromethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)

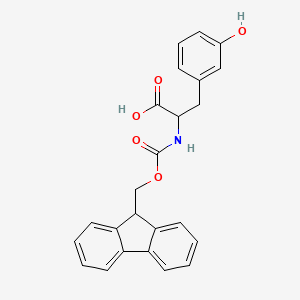


![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)
![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)
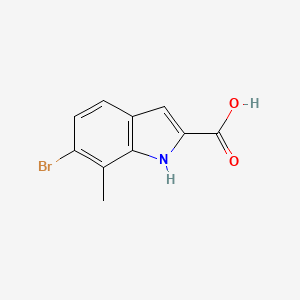
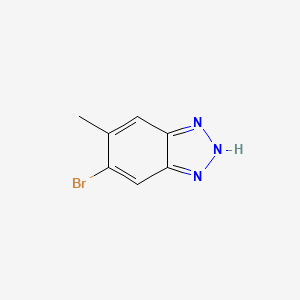
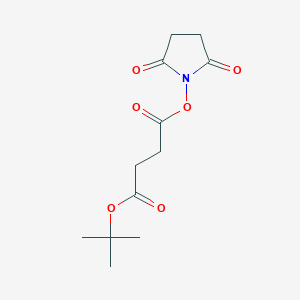
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)
